![molecular formula C26H29ClN4O2 B2493313 {6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326895-87-7](/img/structure/B2493313.png)
{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of heterocyclic compounds like the one often involves multi-step reactions, including cyclization, nucleophilic substitution, and condensation processes. For instance, Grytsak et al. (2021) described the synthesis of 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones, highlighting techniques applicable to synthesizing complex molecules including quinoline derivatives (Grytsak et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques. Prasad et al. (2018) detailed the structural exploration of a bioactive heterocycle through IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, providing insights into the conformational stability and intermolecular interactions of similar complex molecules (Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical properties of the compound can be deduced from studies on similar molecules. Grytsak et al. (2021) explored the reactivity of quinazoline derivatives towards nucleophilic and non-nucleophilic bases, showing how these compounds can undergo substitution, elimination, or isomerization reactions (Grytsak et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, often require detailed experimental work. Bakare et al. (2005) synthesized a related compound and discussed its crystal structure, indicating how such properties can be studied for complex organic molecules (Bakare et al., 2005).
Chemical Properties Analysis
Chemical properties include reactivity towards various reagents, stability under different conditions, and potential for chemical modifications. The work by Grytsak et al. (2021) and others on similar quinoline derivatives can be extrapolated to understand the chemical behavior of "6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone" (Grytsak et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The synthesis and reactions of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, including compounds related to the one , have been explored. This research provides insights into the synthetic pathways and chemical reactions of similar compounds (Zaki, El-Dean, & Radwan, 2014).
Pharmacological Profiles and Biological Activities
- Quinoline derivatives have been studied for their properties on human alpha(2)-adrenoceptor subtypes, indicating potential pharmacological applications. This research highlights the structure-activity relationship of similar quinoline compounds (Höglund et al., 2006).
- The synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides, which include compounds structurally related to the compound , showed potent 5HT1B antagonists, indicating their relevance in neuroscience research (Horchler et al., 2007).
- A structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives discussed diverse pharmacological profiles such as antimalarial, antiparasitic, anti-HIV, and anticancer properties (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Crystallography and Chemical Analysis
- The synthesis and crystal structure analysis of 12-Methoxy-15-(4-morpholinopodocarpa-8,11,13-trien-15-one, a compound with similarities to the one , was conducted. This provides insight into the conformation and structural characteristics of related compounds (Bakare, John, Butcher, & Zalkow, 2005).
Antitumor and Anticancer Studies
- Quinazoline derivatives containing piperazine analogs have shown potent antiproliferative activities against various cancer cell lines, highlighting the potential of similar compounds in cancer research (Li et al., 2020).
Safety and Hazards
As this compound is a research chemical, it is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O2/c1-18-4-3-5-24(19(18)2)29-8-10-30(11-9-29)25-21-16-20(27)6-7-23(21)28-17-22(25)26(32)31-12-14-33-15-13-31/h3-7,16-17H,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZGBFYJEAEVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

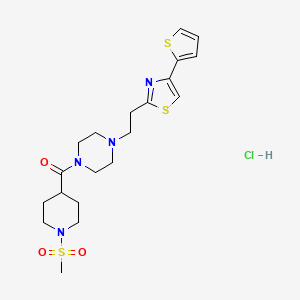
![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)
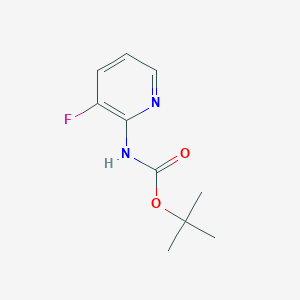
![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)

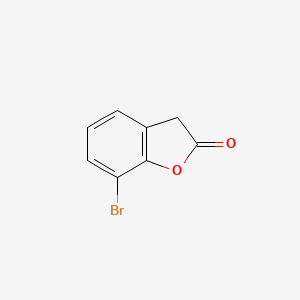
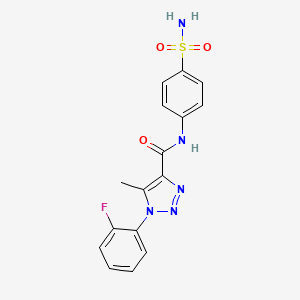
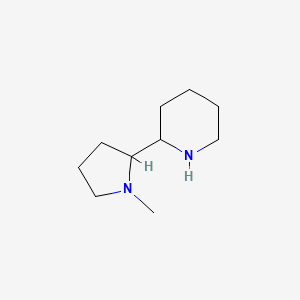
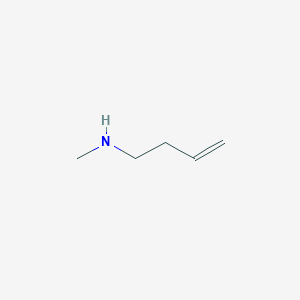

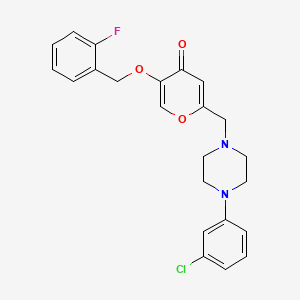

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)